Fenthiaprop

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

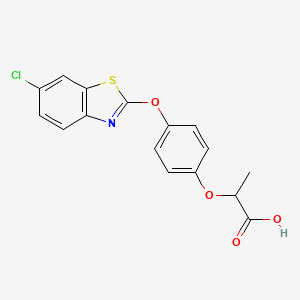

Fenthiaprop is an aromatic ether. It has a role as a phenoxy herbicide.

Wissenschaftliche Forschungsanwendungen

Herbicide Efficacy

Fenthiaprop has been extensively studied for its efficacy against various weed species. Research indicates that it is particularly effective in post-emergence applications, targeting weeds that have already germinated. The European Food Safety Authority (EFSA) conducted a comprehensive risk assessment that confirmed its reliable endpoints for regulatory purposes, emphasizing its effectiveness in controlling problematic weeds in cereal crops .

Environmental Impact Studies

Studies have evaluated the persistence and transformation of this compound in different soil types. For instance, research demonstrated how this compound-ethyl behaves in prairie soils under both laboratory and field conditions, providing insights into its degradation rates and potential environmental impacts . These studies are crucial for understanding the long-term effects of herbicide application on soil health and ecosystem dynamics.

Synergistic Effects with Other Herbicides

Research has also explored the synergistic effects of this compound when combined with other herbicides. For example, a patented formulation combining this compound with glyphosate has shown enhanced efficacy against a broader spectrum of weeds compared to either herbicide used alone . This synergy can lead to reduced application rates and lower overall chemical usage.

Case Study 1: Efficacy in Cereal Crops

A field trial conducted in various regions assessed the performance of this compound on wheat crops infested with annual monocotyledonous weeds. The study revealed that this compound significantly reduced weed biomass compared to untreated controls, demonstrating its effectiveness in enhancing crop yield .

Case Study 2: Environmental Fate and Transport

In another study focusing on the environmental fate of this compound, researchers examined its movement through soil profiles after application. The findings indicated that while this compound has a moderate persistence in the environment, its mobility is influenced by soil type and moisture levels. This research is vital for developing best management practices to minimize off-target movement and environmental contamination .

Data Tables

| Study | Application | Efficacy | Environmental Impact |

|---|---|---|---|

| EFSA Risk Assessment | Post-emergence in cereals | High efficacy against monocot weeds | Identified degradation pathways |

| Field Trial | Wheat crops | Significant reduction in weed biomass | Moderate persistence noted |

| Environmental Fate Study | Soil profiles | Varies by soil type | Mobility influenced by moisture |

Eigenschaften

CAS-Nummer |

73519-50-3 |

|---|---|

Molekularformel |

C16H12ClNO4S |

Molekulargewicht |

349.8 g/mol |

IUPAC-Name |

2-[4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy]propanoic acid |

InChI |

InChI=1S/C16H12ClNO4S/c1-9(15(19)20)21-11-3-5-12(6-4-11)22-16-18-13-7-2-10(17)8-14(13)23-16/h2-9H,1H3,(H,19,20) |

InChI-Schlüssel |

WHWHBAUZDPEHEM-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl |

Kanonische SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.